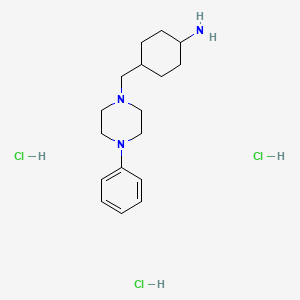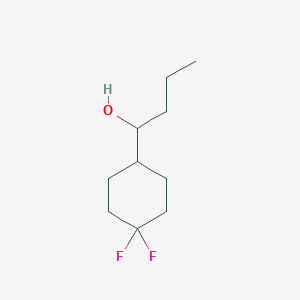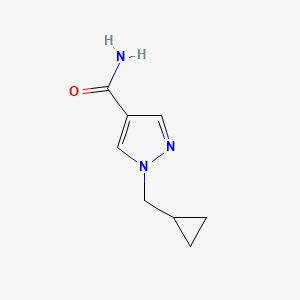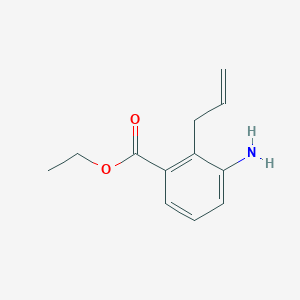![molecular formula C21H16N2O2S B12071844 5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)
5-Tosyl-5,6-dihydroindolo[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tosyl-5,6-dihydroindolo[2,3-b]indole is a chemical compound with the molecular formula C21H16N2O2S It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of a tosyl group (a sulfonyl functional group derived from toluenesulfonic acid) attached to the indole structure
Méthodes De Préparation
The synthesis of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The indole core is then functionalized with a tosyl group. This step often involves the use of tosyl chloride (TsCl) in the presence of a base such as pyridine.
Cyclization: The functionalized intermediate undergoes cyclization to form the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
5-Tosyl-5,6-dihydroindolo[2,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Tosyl-5,6-dihydroindolo[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding. Its interactions with biological molecules can provide insights into biochemical processes.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its structure may be modified to enhance biological activity and selectivity.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole involves its interaction with molecular targets such as enzymes and receptors. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of the research.
Comparaison Avec Des Composés Similaires
5-Tosyl-5,6-dihydroindolo[2,3-b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5,10-Dihydroindolo[3,2-b]indoles:
The uniqueness of this compound lies in its tosyl group, which provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C21H16N2O2S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)sulfonyl-6H-indolo[2,3-b]indole |
InChI |
InChI=1S/C21H16N2O2S/c1-14-10-12-15(13-11-14)26(24,25)23-19-9-5-3-7-17(19)20-16-6-2-4-8-18(16)22-21(20)23/h2-13,22H,1H3 |
Clé InChI |
VTYVWGQYLVAKQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)






